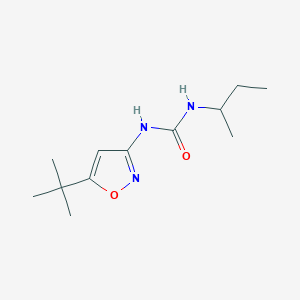

N-Butan-2-yl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound that features a urea moiety linked to a butan-2-yl group and a 5-tert-butyl-1,2-oxazol-3-yl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of butan-2-ylamine with 5-tert-butyl-1,2-oxazol-3-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

化学反应分析

Types of Reactions

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted urea derivatives.

科学研究应用

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Similar Compounds

- N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate

- N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea

- N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)guanidine

Uniqueness

N-Butan-2-yl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

属性

CAS 编号 |

55808-70-3 |

|---|---|

分子式 |

C12H21N3O2 |

分子量 |

239.31 g/mol |

IUPAC 名称 |

1-butan-2-yl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |

InChI |

InChI=1S/C12H21N3O2/c1-6-8(2)13-11(16)14-10-7-9(17-15-10)12(3,4)5/h7-8H,6H2,1-5H3,(H2,13,14,15,16) |

InChI 键 |

SSDPYUUQBJKINS-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)NC(=O)NC1=NOC(=C1)C(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)

![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)